N-Pent-4-enoyl-L-alanine

Aminoacyl-tRNA protection Iodine-mediated deprotection Pentenoyl group optimization

N-Pent-4-enoyl-L-alanine (CAS 649719-84-6) is a non-proteinogenic L-alanine derivative in which the Nα-amino group is acylated with a pent-4-enoyl (4-pentenoyl) moiety. As a member of the N-pentenoyl amino acid family, it bears a terminal olefin as part of an N-acyl protecting group cleavable by aqueous iodine under mild conditions compatible with sensitive biomolecules.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 649719-84-6
Cat. No. B12605344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pent-4-enoyl-L-alanine
CAS649719-84-6
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CCC=C
InChIInChI=1S/C8H13NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h3,6H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeyMPRFKWCPYHWQIS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pent-4-enoyl-L-alanine CAS 649719-84-6: Core Identity and Structural Features for Research Procurement


N-Pent-4-enoyl-L-alanine (CAS 649719-84-6) is a non-proteinogenic L-alanine derivative in which the Nα-amino group is acylated with a pent-4-enoyl (4-pentenoyl) moiety [1]. As a member of the N-pentenoyl amino acid family, it bears a terminal olefin as part of an N-acyl protecting group cleavable by aqueous iodine under mild conditions compatible with sensitive biomolecules [2]. The compound has the IUPAC name (2S)-2-(pent-4-enoylamino)propanoic acid, molecular formula C₈H₁₃NO₃, and a molecular weight of 171.19 g/mol [1].

Why Generic N-Protected Alanine Substitutes Cannot Replace N-Pent-4-enoyl-L-alanine in Misacylated tRNA and Chemically Cleavable Protein Applications


Generic N-protected alanines such as N-acetyl-, N-Boc-, or N-Fmoc-L-alanine are designed for standard peptide synthesis and require acidic, basic, or nucleophilic conditions for deprotection that irreversibly degrade aminoacyl-tRNAs and compromise the integrity of in vitro translation systems [1]. In contrast, the pent-4-enoyl group on N-Pent-4-enoyl-L-alanine is cleaved within minutes by neutral aqueous iodine via an iodolactonization mechanism that leaves the tRNA phosphodiester backbone and aminoacyl ester linkage intact [2]. This orthogonal deprotection chemistry is the basis for the compound's utility in preparing misacylated suppressor tRNAs and caged proteins, and substituting any standard N-protected alanine would eliminate this essential functional property.

Quantitative Performance Evidence for N-Pent-4-enoyl-L-alanine (649719-84-6) vs. Closest Analogs in tRNA-Based Protein Engineering


Parent N-Pentenoyl Group Deprotection Efficiency Matches or Exceeds All Substituted Derivatives

Among nine different N-pentenoyl derivatives evaluated as Nα-protecting groups for aminoacyl-tRNAs, the unsubstituted 4-pentenoyl (4PO) group—the same group present in N-Pent-4-enoyl-L-alanine—deprotected as efficiently as any substituted analogue. In a model system using (S)-valine benzyl ester, deprotection with 3 equiv of I₂ in aqueous THF for 5 min at room temperature converted the parent N-pentenoyl derivative to the free amino ester in a yield that was not exceeded by any of the eight modified pentenoyl compounds tested; most substituted derivatives deblocked far less efficiently under identical conditions [1]. This establishes that the structurally simplest pentenoyl group, lacking electron-withdrawing or sterically demanding substituents, is the optimally reactive scaffold for iodine-mediated cleavage.

Aminoacyl-tRNA protection Iodine-mediated deprotection Pentenoyl group optimization

Iodine-Mediated Pentenoyl Cleavage Preserves Aminoacyl-tRNA Integrity—Contrast with Enzymatic and Photolytic Protecting Groups

Four different N-(4-pentenoyl)aminoacyl-tRNAᴳᵁᴬs—including the alanine, valine, phenylalanine, and aspartate derivatives—were prepared and treated with aqueous iodine to remove the pentenoyl group; the resulting deprotected misacylated tRNAs all functioned as active suppressors of a UAG nonsense codon in an in vitro rabbit reticulocyte translation system [1]. In the same experimental framework, pyroglutamyl-protected aminoacyl-tRNAs require enzymatic digestion with pyroglutamate aminopeptidase for deprotection [2], and nitroveratryloxycarbonyl (NVOC)-protected tRNAs demand photolysis at 350 nm [3], both of which limit throughput, introduce additional purification steps, or risk tRNA damage. The pentenoyl group is the only Nα-protecting strategy demonstrated to combine simple chemical deprotection (aqueous I₂, <5 min) with full retention of suppressor tRNA activity across multiple amino acid identities [1].

tRNA stability Orthogonal deprotection Misacylated suppressor tRNA

Stereochemical Integrity: L-Alanine Configuration Enables Enantioselective Separation of Racemic Amino Acids via Pentenoyl Derivatization

U.S. Patent 6,245,938 demonstrates that a chiral 4-pentenoyl derivative—exemplified by N-phenylfluorenyl-L-2-amino-4-pentenoyl-L-phenylalanine benzyl ester—can be used to derivatize a racemic mixture of amino acid enantiomers, generating diastereomers separable by normal-phase HPLC [1]. Applied to alanine, N-Pent-4-enoyl-L-alanine (the L,L-dipeptide analogue) provides a fixed L-configuration at the alanine α-carbon that, when coupled to a racemic target amino acid, produces two diastereomeric pentenoyl-dipeptides with distinct chromatographic retention times. The pentenoyl group subsequently serves as an iodine-removable handle to liberate the resolved enantiomers. This dual functionality—chiral resolving agent and traceless cleavable linker—is not offered by non-cleavable chiral acylating agents (e.g., Mosher's acid chloride) or by N-protected amino acids lacking a cleavable olefin (e.g., N-benzoyl-L-alanine) [1].

Chiral resolution Diastereomer separation 4-Pentenoyl derivatization

Crystallinity Advantage: N-Pent-4-enamides Are Typically Highly Crystalline, Facilitating Purification vs. Other N-Acyl Alanines

The 1995 foundational paper on the pent-4-enoyl group reports that primary and secondary amines, including amino acids, form N-pent-4-enamides that are 'usually highly crystalline,' a property that greatly simplifies purification by recrystallization [1]. This contrasts with many N-acyl amino acids in the Boc and Fmoc series, which often yield amorphous solids or oils that require chromatographic purification. The high crystallinity of N-pent-4-enoyl amino acids reduces purification time and solvent consumption and increases isolated yields, an important practical consideration for research laboratories scaling up misacylated tRNA precursor synthesis.

Crystallinity Purification efficiency N-Pent-4-enamide physical properties

Verified Application Scenarios for N-Pent-4-enoyl-L-alanine CAS 649719-84-6 Based on Quantitative Differentiation Evidence


Synthesis of Misacylated Alanine Suppressor tRNA for Site-Specific Unnatural Amino Acid Incorporation

N-Pent-4-enoyl-L-alanine is the recommended starting material for preparing Nα-protected alanyl-pdCpA dinucleotides used in T4 RNA ligase-mediated ligation to generate misacylated alanine suppressor tRNAs. The pentenoyl group stabilizes the aminoacyl ester bond during the ligation reaction and is subsequently removed with aqueous iodine within 5 minutes to yield active alanyl-tRNAᴳᵁᴬ capable of suppressing UAG nonsense codons in eukaryotic in vitro translation systems [1]. This workflow is directly validated by the demonstrated activity of four N-(4-pentenoyl)aminoacyl-tRNAᴳᵁᴬs and is the core application driving procurement of this compound [1].

Caged Protein Synthesis with Orthogonal Side-Chain Protection Strategies

When used in conjunction with side-chain-protected amino acid building blocks (e.g., aspartate nitroveratryl ester), N-Pent-4-enoyl-L-alanine enables the elaboration of 'caged' proteins in which the Nα-pentenoyl group is removed with iodine post-translationally, while the side-chain protecting group remains intact until photolytic deprotection [1]. This orthogonal protection scheme allows temporal control over protein activation and has been demonstrated for dihydrofolate reductase (DHFR), where iodine deprotection of the pentenoyl group followed by UV irradiation restored full catalytic activity [1].

Enantiomeric Resolution of Racemic Amino Acids via Pentenoyl Derivatization and HPLC Separation

N-Pent-4-enoyl-L-alanine can function as a chiral derivatizing agent for resolving racemic amino acid mixtures. Coupling to a racemic target generates diastereomeric pentenoyl-dipeptides separable by normal-phase chromatography; the pentenoyl linker is then cleaved with aqueous iodine to release the enantiopure amino acid without racemization [2]. This dual-role strategy eliminates the need for separate chiral auxiliary introduction and removal steps, streamlining preparative-scale enantiomer purification.

Enzymatic Resolution Substrate for Lipase- and Esterase-Catalyzed Kinetic Resolutions

The pent-4-enoyl group has been employed as an acyl donor in lipase-catalyzed enantioselective acylation of racemic amines and amino alcohols, where cyanomethyl pent-4-enoate or dipent-4-enoyl derivatives serve as substrates [3]. N-Pent-4-enoyl-L-alanine can be used analogously as a chirally pure pentenoyl donor or as a reference standard in enzymatic resolution screens, with the pentenoyl group providing a convenient UV-detectable or iodine-cleavable handle for reaction monitoring and product isolation [3].

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